![molecular formula C24H28N6O2S3 B14670500 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) CAS No. 40939-84-2](/img/structure/B14670500.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group bridging two isothiocyanatobenzene moieties, each linked to a 4-methylpiperazine unit. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) typically involves multiple steps, starting with the preparation of the isothiocyanatobenzene intermediates. These intermediates are then reacted with 4-methylpiperazine under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isothiocyanate groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. This compound’s ability to form stable adducts makes it a valuable tool in studying and manipulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[Sulfonylbis(2-chlorobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-aminobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-hydroxybenzene-4,1-diyl)]bis(4-methylpiperazine)
Comparison: Compared to these similar compounds, 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is unique due to its isothiocyanate groups, which confer distinct reactivity and biological activity. The presence of these groups allows for specific interactions with biological targets, making it a valuable compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
40939-84-2 |
|---|---|
Molekularformel |
C24H28N6O2S3 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-methylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H28N6O2S3/c1-27-7-11-29(12-8-27)23-5-3-19(15-21(23)25-17-33)35(31,32)20-4-6-24(22(16-20)26-18-34)30-13-9-28(2)10-14-30/h3-6,15-16H,7-14H2,1-2H3 |
InChI-Schlüssel |
QLFXBKLIKIPDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N=C=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


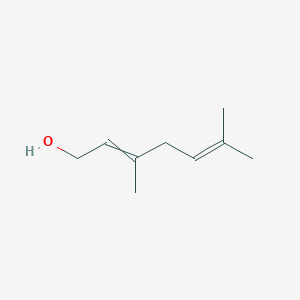
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
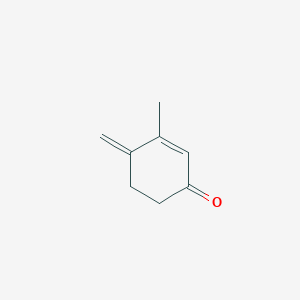
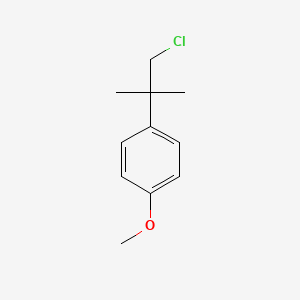
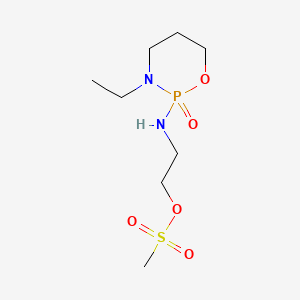
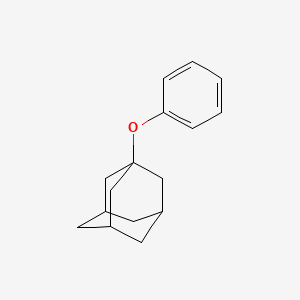
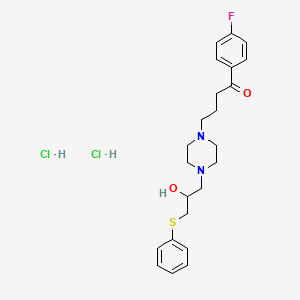
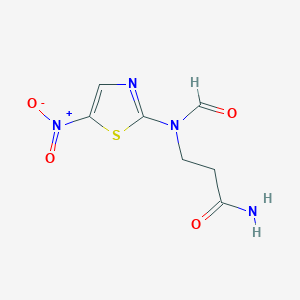
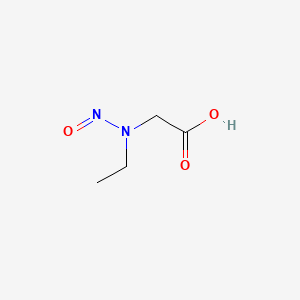
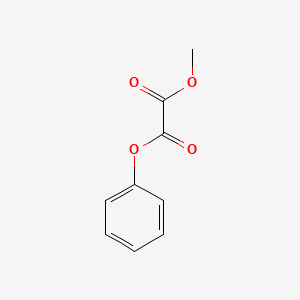
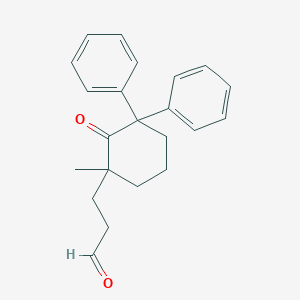
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
